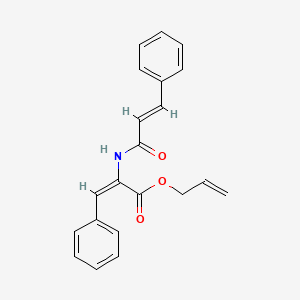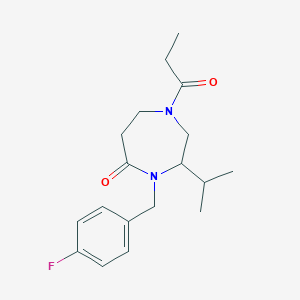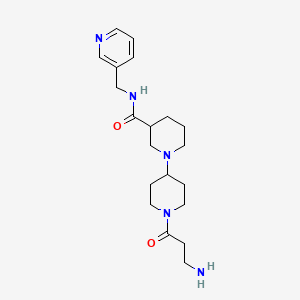
allyl 2-(cinnamoylamino)-3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 2-(cinnamoylamino)-3-phenylacrylate, also known as ACPA, is a synthetic compound that belongs to the class of N-acyl amino acid derivatives. ACPA has gained significant attention in scientific research due to its potential therapeutic applications in various fields such as cancer treatment, inflammation, and pain management.
Wirkmechanismus
The mechanism of action of allyl 2-(cinnamoylamino)-3-phenylacrylate is not fully understood. However, it is believed that this compound exerts its therapeutic effects by interacting with specific molecular targets. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. In pain management, this compound has been shown to reduce neuropathic pain by activating the G protein-coupled receptor 55 (GPR55) and blocking the transient receptor potential vanilloid 1 (TRPV1) channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce DNA damage and inhibit the activity of topoisomerase II. In inflammation, this compound has been shown to reduce the production of nitric oxide and prostaglandin E2. In pain management, this compound has been shown to reduce the expression of c-Fos and increase the expression of GABA in the spinal cord.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using allyl 2-(cinnamoylamino)-3-phenylacrylate in lab experiments is its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on allyl 2-(cinnamoylamino)-3-phenylacrylate. One area of interest is the development of more potent and selective this compound analogs for cancer treatment and pain management. Another area of interest is the investigation of the potential use of this compound in other therapeutic areas such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of novel drug delivery systems for this compound can improve its bioavailability and efficacy.
Synthesemethoden
The synthesis of allyl 2-(cinnamoylamino)-3-phenylacrylate involves the reaction between cinnamic acid and allylamine under specific conditions. The reaction results in the formation of this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization and chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Allyl 2-(cinnamoylamino)-3-phenylacrylate has been extensively studied in various scientific fields due to its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its anti-inflammatory properties, where it has been shown to reduce the production of pro-inflammatory cytokines. Furthermore, this compound has been investigated for its potential use in pain management, where it has been shown to reduce neuropathic pain in animal models.
Eigenschaften
IUPAC Name |
prop-2-enyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-15-25-21(24)19(16-18-11-7-4-8-12-18)22-20(23)14-13-17-9-5-3-6-10-17/h2-14,16H,1,15H2,(H,22,23)/b14-13+,19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZAOEPPXSSFLJ-MHTUQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5360264.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1-ethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B5360286.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5360293.png)
![4-{[4,5-dimethyl-2-(1H-pyrrol-1-yl)-3-thienyl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5360296.png)
![7-(3,5-difluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B5360311.png)
![5-{[(4-fluoro-1-naphthyl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5360320.png)
![5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole](/img/structure/B5360322.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5360348.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5360355.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(4-isopropylpiperazin-1-yl)methyl]piperidin-2-one](/img/structure/B5360373.png)
![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5360380.png)
![4-({2-ethoxy-4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5360381.png)